molecular formula C10H10F2O B13059200 3-(1,1-Difluoropropyl)benzaldehyde

3-(1,1-Difluoropropyl)benzaldehyde

Cat. No.: B13059200
M. Wt: 184.18 g/mol
InChI Key: QAHTYFYREBQZHX-UHFFFAOYSA-N
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Description

3-(1,1-Difluoropropyl)benzaldehyde is an organic compound with the molecular formula C10H10F2O It consists of a benzene ring substituted with an aldehyde group and a 1,1-difluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoropropyl)benzaldehyde typically involves the introduction of the 1,1-difluoropropyl group to a benzaldehyde derivative. One common method is the reaction of benzaldehyde with 1,1-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoropropyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms in the 1,1-difluoropropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(1,1-Difluoropropyl)benzoic acid.

    Reduction: 3-(1,1-Difluoropropyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,1-Difluoropropyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoropropyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Difluoroethyl)benzaldehyde
  • 3-(1,1-Difluoromethyl)benzaldehyde
  • 3-(1,1-Difluorobutyl)benzaldehyde

Uniqueness

3-(1,1-Difluoropropyl)benzaldehyde is unique due to the presence of the 1,1-difluoropropyl group, which imparts distinct chemical properties compared to other similar compounds

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

3-(1,1-difluoropropyl)benzaldehyde

InChI

InChI=1S/C10H10F2O/c1-2-10(11,12)9-5-3-4-8(6-9)7-13/h3-7H,2H2,1H3

InChI Key

QAHTYFYREBQZHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1)C=O)(F)F

Origin of Product

United States

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